2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Lipophilicity ADME Drug Design

2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a saturated, bicyclic quinazolin-4-one derivative bearing a cyclohexyl substituent at position 2. With a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol, it belongs to the broad class of N-heterocyclic quinazoline compounds, many of which exhibit diverse bioactivities including antitumor, antimicrobial, and antihyperglycemic effects.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 105550-66-1
Cat. No. B15066841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one
CAS105550-66-1
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(CCCC3)C(=O)N2
InChIInChI=1S/C14H20N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h10H,1-9H2,(H,15,16,17)
InChIKeyDQRIJZSBCXACLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one (CAS 105550-66-1): A Lipophilic Tetrahydroquinazolinone Scaffold for Drug Discovery and Chemical Biology


2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a saturated, bicyclic quinazolin-4-one derivative bearing a cyclohexyl substituent at position 2 [1]. With a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol, it belongs to the broad class of N-heterocyclic quinazoline compounds, many of which exhibit diverse bioactivities including antitumor, antimicrobial, and antihyperglycemic effects [2]. The molecule's fully saturated tetrahydro ring distinguishes it from planar aromatic quinazolinones and imparts a distinct conformational and physicochemical profile relevant to medicinal chemistry optimization .

Why 2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one Cannot Be Simply Replaced by Other 2-Substituted Tetrahydroquinazolinones


Substituting this compound with a smaller or aromatic 2-substituted analog (e.g., 2-methyl or 2-phenyl derivatives) is not straightforward due to the profound impact of the cyclohexyl group on lipophilicity, steric occupancy, and conformational flexibility. The difference in computed XLogP3 between the target compound (2.6) and the 2-methyl analog (0.5) amounts to a 2.1-log-unit shift [1][2], which can dramatically alter passive membrane permeability, plasma protein binding, and off-target promiscuity profiles. Moreover, the saturated cyclohexyl ring occupies a unique intermediate size regime—larger than a methyl group (MW 232.32 vs. 164.20) yet smaller than typical 2-(4-chlorobenzyl) congeners (MW 274.74) [3]—making its steric effects difficult to replicate with other substituents. Procurement of a generic tetrahydroquinazolinone without verifying the 2-substituent therefore risks irreproducible biological results and flawed structure–activity relationship (SAR) interpretations.

Quantitative Comparative Evidence for Selecting 2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one over Structural Analogs


2.1 Log-Unit Higher Lipophilicity (XLogP3) vs. 2-Methyl Analog Drives Differential Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 2.6, substantially higher than the 0.5 value recorded for the 2-methyl analog (2-methyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one) [1][2]. This 2.1 log-unit increase corresponds to a ~125-fold difference in theoretical partition coefficient, translating into markedly enhanced predicted passive membrane permeability. No experimental LogP data are available from primary literature for the target compound; all values are algorithmically estimated.

Lipophilicity ADME Drug Design

Intermediate Molecular Size and Unique Single-Rotatable-Bond Profile Bridge Small and Bulky Analog Space

The target compound (MW 232.32, rotatable bonds = 1) occupies a middle ground between the lighter 2-methyl analog (MW 164.20, rotatable bonds = 0) and the bulkier 2-(4-chlorobenzyl) analog (MW 274.74, rotatable bonds = 2) [1][2][3]. The single rotatable bond between the cyclohexyl and quinazolinone rings provides a balance of conformational restriction and flexibility that is absent in both the conformationally rigid 2-methyl scaffold and the more flexible 2-(4-chlorobenzyl) variant. Experimental solubility or permeability data for direct comparison are not reported in peer-reviewed literature.

Molecular Weight Ligand Efficiency Medicinal Chemistry

Certified Purity Specification ≥98% Ensures Assay Reproducibility vs. Lower-Grade Analog Suppliers

The target compound is available from MolCore with a certified purity specification of 'NLT 98%' (Not Less Than 98%) . In contrast, leading suppliers of the 2-methyl analog (e.g., Leyan) typically offer a purity of 97% . Although a 1-percentage-point difference may appear marginal, it implies a maximal impurity content of ≤2% for the target compound versus ≤3% for the comparator, which can be critical when the compound is used as a reference standard or in high-sensitivity biochemical assays.

Purity Quality Control Procurement

Optimal Research Application Scenarios for 2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one


Design of CNS-Penetrant Lead Compounds Leveraging Elevated Lipophilicity

With an XLogP3 of 2.6—2.1 log-units higher than the 2-methyl analog [1][2]—this scaffold is suitable as a starting point for medicinal chemistry programs targeting intracellular or CNS receptors, where passive membrane permeability is a limiting factor. Optimization of potency while moderating lipophilicity can build upon the inherent permeability headroom this compound provides.

Synthesis of Spirocyclic Quinazolinone Libraries via Cyclohexyl-Facilitated Cyclization

The saturated cyclohexyl ring can participate in regioselective functionalization or spirocyclization reactions, enabling the construction of structurally diverse compound libraries. The commercial availability of the scaffold at ≥98% purity ensures product homogeneity during parallel synthesis and subsequent screening campaigns.

Use as a Lipophilic Reference Standard in Reversed-Phase HPLC Method Development

The distinct LogP value of 2.6, combined with a single rotatable bond and a well-defined UV chromophore (quinazolin-4-one core), makes this compound a practical internal standard for calibrating HPLC retention times in logP correlation studies [1]. Its NLT 98% purity supports accurate quantitation.

Starting Material for Late-Stage C–H Functionalization at the Cyclohexyl Moiety

The cyclohexyl substituent offers multiple sp³ C–H bonds amenable to iridium- or palladium-catalyzed C–H borylation or arylation, providing a handle for introducing functional groups without de novo resynthesis of the heterocyclic core . This late-stage diversification strategy is attractive for rapidly exploring SAR around the 2-position.

Quote Request

Request a Quote for 2-Cyclohexyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.